2-Methyl-3-buten-2-ol is an organic compound with the molecular formula and a molecular weight of approximately 86.1323 g/mol. It is classified as an unsaturated alcohol, specifically a 3-buten-2-ol derivative, and is known for its distinctive structure featuring a double bond and a hydroxyl group. This compound is also referred to by various names including dimethylvinylcarbinol and vinyldimethylcarbinol, highlighting its structural characteristics. It has been identified in several natural sources, including the plant species Humulus lupulus (hops) and Rhodiola crenulata, indicating its potential biological significance .
The chemical reactivity of 2-methyl-3-buten-2-ol is influenced by its unsaturation and hydroxyl group. Under atmospheric conditions, it primarily reacts with hydroxyl radicals, leading to the formation of various oxygenated products such as glycolaldehyde and glyoxal. The reaction pathways include:
Synthesis of 2-methyl-3-buten-2-ol can be achieved through several methods:
2-Methyl-3-buten-2-ol has various applications across different fields:
Studies have focused on the interactions of 2-methyl-3-buten-2-ol with various environmental factors:
Several compounds share structural similarities with 2-methyl-3-buten-2-ol, including:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3-Methylbutan-1-ol | C₅H₁₂O | A saturated alcohol without unsaturation |
1-Methylcyclobutene | C₄H₆ | A cyclic compound with different reactivity |
1,3-Hexadiene | C₆H₁₂ | An unsaturated hydrocarbon lacking hydroxyl |
What sets 2-methyl-3-buten-2-ol apart from these compounds is its combination of both unsaturation and a hydroxyl group, which confers unique reactivity patterns not seen in saturated alcohols or simple hydrocarbons. Its participation in atmospheric reactions leading to secondary organic aerosol formation further distinguishes it within this class of compounds .
Flammable;Irritant